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Compound Name:
carboxylic acid

Cat. No.: B1374026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Benzylamino)oxolane-3-carboxylic acid is a substituted amino acid analog with
potential applications in medicinal chemistry and drug development as a constrained proline
mimic. Comprehensive structural elucidation is paramount for its effective use, yet a
consolidated public repository of its spectral data is not readily available. This guide provides a
predictive but robust analysis of the expected Nuclear Magnetic Resonance (*H and 3C NMR),
Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) data for this
compound. By synthesizing data from analogous structures and foundational spectroscopic
principles, this document serves as an authoritative reference for the characterization of this
molecule and similar chemical entities. Each section includes a discussion of the underlying
theory, a detailed experimental protocol for data acquisition, and an in-depth, predictive
interpretation of the spectral features.

Molecular Structure and Spectroscopic Overview

3-(Benzylamino)oxolane-3-carboxylic acid possesses a unique combination of functional
groups: a secondary amine, a carboxylic acid, a tetrahydrofuran (oxolane) ring, and a benzyl
group. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The
analysis herein is based on the zwitterionic form, which is expected to be the predominant
species under physiological and common analytical conditions.
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Molecular Structure Diagram

Caption: Structure of 3-(Benzylamino)oxolane-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing
detailed information about the chemical environment, connectivity, and stereochemistry of
atomic nuclei.

'H NMR Spectroscopy: A Predictive Analysis

Theoretical Principles: Proton (*H) NMR spectroscopy measures the resonance of hydrogen
nuclei in a magnetic field. The chemical shift (8) of a proton is influenced by the local electronic
environment, providing insight into its functional group and position. Integration of the signal
corresponds to the number of protons, and spin-spin coupling (splitting) reveals the number of
neighboring protons.

Predicted Spectrum: Based on known chemical shift ranges for similar functional groups, the
following *H NMR spectrum is predicted in a solvent like D20 to allow for exchange of the
acidic and amine protons.[1][2][3]
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Predicted o

Multiplicity
(ppm)

Integration

Assignment

Rationale

~74-75 Multiplet

5H

Ar-H (Phenyl)

Protons on the
monosubstituted
benzene ring
typically appear
in this region.
The multiplet
arises from
complex coupling
between ortho,
meta, and para

protons.[1]

~43 Singlet

2H

Ph-CH2-N

The benzylic
protons are
deshielded by
the adjacent
nitrogen and
phenyl ring. In an
achiral
environment,
they would
appear as a

singlet.[4]

~38-4.1 Multiplet

4H

-O-CHz2- & -C-
CHz2-O

Protons on the
oxolane ring
adjacent to the
oxygen atom (C2
and C5) are
highly deshielded
and expected to
appear in this

range.

~22-25 Multiplet

2H

-C-CH2-C- (C4)

Protons on the

C4 position of
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the oxolane ring
are further from
the
electronegative
oxygen and thus
appear more

upfield.

Note: The amine (N-H) and carboxylic acid (O-H) protons are typically broad and may not be
observed, or their positions can vary significantly depending on the solvent, concentration, and
temperature. In D20, they would be exchanged for deuterium and disappear from the
spectrum.

13C NMR Spectroscopy: A Predictive Analysis

Theoretical Principles: Carbon-13 (33C) NMR provides information on the carbon framework of
a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of
its hybridization and electronic environment.

Predicted Spectrum: The predicted 3C NMR spectrum is as follows, based on data for
tetrahydrofuran and N-benzyl compounds.[5][6][7][8][9]
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Predicted & (ppm)

Assignment

Rationale

~175-180

C=0 (Carboxyl)

The carbonyl carbon of a
carboxylic acid is highly
deshielded and appears

significantly downfield.

~135- 140

Ar-C (ipso)

The quaternary carbon of the
phenyl ring attached to the

methylene group.

~ 128 - 130

Ar-CH (o, m, p)

The protonated aromatic
carbons typically resonate in
this region. Overlapping

signals are expected.

~70-75

a-C (C3)

The quaternary carbon at the
3-position is substituted with
an amine, a carboxyl group,
and is part of the oxolane ring,

leading to a downfield shift.

~68-72

-O-CHa- (C2, C5)

The carbons of the
tetrahydrofuran ring adjacent
to the oxygen atom are
deshielded and appear in this

characteristic ether region.[5]

[8]

~50-55

Ph-CH2-N

The benzylic carbon is
deshielded by both the phenyl

ring and the nitrogen atom.

~35-40

-C-CHa-C- (C4)

The C4 carbon of the oxolane
ring is the most shielded
aliphatic carbon in the

structure.

Experimental Protocol: NMR Spectroscopy
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o Sample Preparation: Weigh 5-10 mg of 3-(benzylamino)oxolane-3-carboxylic acid and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20 or DMSO-
de) in a clean vial.[10][11][12]

o Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
Ensure the sample height is optimal for the spectrometer, typically around 4 cm.[10][13]

e Instrumentation: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

e Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and
shim the magnetic field to achieve maximum homogeneity and resolution.

e Acquisition:

o H NMR: Acquire a standard one-dimensional proton spectrum using a sufficient number
of scans to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be
required due to the low natural abundance of 13C.

e Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of molecular bonds. Specific
functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm~1),
making it a powerful tool for functional group identification.

Predicted Spectrum: For the zwitterionic form of 3-(benzylamino)oxolane-3-carboxylic acid,
the following key absorption bands are predicted.[14][15][16][17][18]
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Predicted Wavenumber
(cm™)

Vibration Type

Functional Group

~ 3000 - 2500 (broad)

N+*-H stretch

Ammonium (RzNH2%)

~ 3030

C-H stretch (sp?)

Aromatic

~ 2960 - 2850

C-H stretch (sp?)

Aliphatic (CH2)

~ 1630 - 1550 (strong)

C=0 asymmetric stretch

Carboxylate (COO™)

~ 1400 (strong)

C=0 symmetric stretch

Carboxylate (COO")

~ 1600, 1450

C=C ring stretches

Aromatic

~ 1100 (strong)

C-O-C stretch

Ether (oxolane ring)

~ 740, 700 (strong)

C-H out-of-plane bend

Monosubstituted benzene

Experimental Protocol: Attenuated Total Reflectance

(ATR) FTIR

e Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[19] Record a

background spectrum to subtract atmospheric and instrumental interferences.[20]

o Sample Application: Place a small amount of the solid 3-(benzylamino)oxolane-3-

carboxylic acid powder directly onto the ATR crystal.[21]

o Pressure Application: Use the instrument's pressure arm to apply firm and even contact

between the sample and the crystal surface.[20]

o Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

o Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal

surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[21]

High-Resolution Mass Spectrometry (HRMS)
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Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.
Electrospray lonization (ESI) is a soft ionization technique ideal for polar, non-volatile
molecules like amino acids, generating protonated molecular ions [M+H]* in positive ion mode.
[22][23][24] High-resolution analyzers, such as Orbitrap or Time-of-Flight (TOF), can measure
m/z with high precision (typically < 5 ppm), allowing for the unambiguous determination of the
elemental formula.[25][26][27][28][29]

Predicted Data: The molecular formula of 3-(benzylamino)oxolane-3-carboxylic acid is
C12H15NO:s. Its monoisotopic mass is 221.1052 Da.[30]

lon Species Predicted Exact m/z
[M+H]* 222.1125
[M+Na]* 244.0944
[M-H]~ 220.0979

Predicted values are based on PubChem data for the compound.[31]

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer (MS/MS), the [M+H]* ion is expected to
fragment via characteristic pathways. The most favorable fragmentation is often the loss of
stable neutral molecules or the formation of stable carbocations.[32][33][34]

e Formation of Tropylium lon: A hallmark of benzyl-containing compounds is the cleavage of
the benzylic C-N bond to form the highly stable tropylium cation (C7H7*) at m/z 91.[35] This
is often the base peak in the spectrum.

e Loss of Formic Acid: Neutral loss of HCOOH (46.0055 Da) from the parent ion, resulting in a
fragment at m/z 176.1070.

o Decarboxylation: Loss of COz (43.9898 Da) from the parent ion, leading to a fragment at m/z
178.1227.

Predicted Fragmentation Diagram
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Collision-Induced Dissociation
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Caption: Predicted major fragmentation pathways for [M+H]*.

Experimental Protocol: ESI-HRMS

o Sample Preparation: Prepare a dilute solution of the compound (~1-10 pM) in a suitable
solvent system, typically a mixture of water and an organic solvent (e.g., 50:50
acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote
protonation.[36]

« Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 pL/min).

e lon Source Parameters: Optimize ESI source parameters, including capillary voltage,
nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and
robust ion signal.

e Mass Analyzer Settings:

o Full Scan MS: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500)
with high resolution (>60,000 FWHM) to obtain the accurate mass of the [M+H]* ion.

o MS/MS: Perform a product ion scan by selecting the [M+H]* ion (m/z 222.11) as the
precursor and applying collision energy (e.g., 10-30 eV) to induce fragmentation.
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o Data Analysis: Determine the elemental composition of the parent ion and its fragments
using software that compares the measured accurate masses to theoretical values within a
specified mass tolerance (e.g., <5 ppm).

Conclusion

This guide presents a comprehensive, predictive analysis of the key spectroscopic and
spectrometric data for 3-(benzylamino)oxolane-3-carboxylic acid. The predicted *H and 13C
NMR chemical shifts, characteristic IR absorption bands, and high-resolution mass-to-charge
ratios and fragmentation patterns provide a robust framework for the structural confirmation of
this compound. The detailed, field-proven protocols included for each analytical technique offer
a practical guide for researchers to acquire high-quality data. By integrating theoretical
principles with predictive data analysis, this document serves as an essential resource for
scientists engaged in the synthesis, characterization, and application of novel small molecules
in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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